N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(20-9-8-13-4-2-1-3-5-13)10-23-18(21-19(25)14-6-7-14)15-11-26-12-16(15)22-23/h1-5,14H,6-12H2,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXKYXAUPLEOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. The specific compound in focus is characterized by its unique molecular structure, which contributes to its potential pharmacological applications.
Molecular Structure and Properties
- Molecular Formula : C21H22N4O2S2
- Molecular Weight : 426.55 g/mol
- IUPAC Name : N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Anti-inflammatory Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds within this class have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory processes. By selectively inhibiting PDE7, these compounds may alleviate symptoms associated with allergies and other inflammatory diseases .
Antioxidant Properties
A study highlighted the antioxidant potential of thieno[3,4-c]pyrazole compounds against oxidative stress in aquatic species such as Clarias gariepinus (African catfish). The compounds demonstrated protective effects against erythrocyte alterations caused by toxic substances like 4-nonylphenol. The results indicated a marked reduction in malformations of red blood cells when treated with these compounds compared to control groups .
Antimicrobial and Anticancer Activities
Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial and anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on cancer cell lines. The mechanism of action often involves the disruption of cellular processes critical for pathogen survival or tumor growth .
Case Studies and Research Findings
Table 1: Biological Activities of Thieno[3,4-c]pyrazole Derivatives
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Anti-inflammatory | Thieno[3,4-c]pyrazole derivative A | Inhibition of PDE7 activity |
| Antioxidant | N-(substituted phenyl) thieno[3,4-c]pyrazole | Reduced erythrocyte malformations in fish |
| Antimicrobial | Thieno[3,4-c]pyrazole derivative B | Inhibition of bacterial growth |
| Anticancer | Thieno[3,4-c]pyrazole derivative C | Cytotoxic effects on cancer cell lines |
Q & A
Q. How can this compound’s mechanism be integrated into existing pharmacological theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
